tolR protein
Description
Properties
CAS No. |
110736-93-1 |
|---|---|
Molecular Formula |
C12H15N3O2 |
Synonyms |
tolR protein |
Origin of Product |
United States |
Tolr Protein: General Characteristics and Biological Context
Identification and Gene Organization of tolR
The gene encoding the TolR protein, tolR, is part of a larger gene cluster that constitutes the Tol-Pal system. Studies, primarily in Escherichia coli K-12, have elucidated the organization of these genes. oup.comnih.gov.
Genomic Locus and Operon Structure (e.g., orf1tolQRA operon)
In E. coli, the tolQRAB and pal genes are situated at approximately 17 minutes on the chromosome. These genes are organized into two operons: orf1tolQRA and tolBpalorf2 oup.comnih.gov. The tolR gene is located within the orf1tolQRA operon, downstream of tolQ and upstream of tolA oup.comnih.govcaister.com. This co-transcription suggests a coordinated expression of these inner membrane components of the Tol-Pal system. Orf1 is a cytoplasmic protein with an unknown function, while Orf2 encodes a periplasmic protein oup.com. The core functional components of the Tol-Pal system, however, are considered to be TolQ, TolR, TolA, TolB, and Pal researchgate.netresearchgate.net.
The organization of the tol-pal gene cluster, including the orf1tolQRA operon structure, is well conserved across many Gram-negative bacteria caister.comresearchgate.netnih.gov. This conservation underscores the fundamental importance of this system for bacterial physiology.
Conservation Across Gram-Negative Bacterial Species
Homologues of tolQ and tolR, such as the exbB and exbD genes of E. coli (part of the TonB system), are even more widely distributed, found throughout eubacteria and even in some archaea, suggesting an ancient origin for these components caister.comnih.gov. The pairing of tolQ and tolR or their homologues is consistently observed, often in genomic contexts related to micronutrient uptake, hinting at a tightly coupled functional relationship and potential for tight translational regulation nih.gov.
Subcellular Localization of this compound
The this compound is an integral inner membrane protein within the Gram-negative bacterial cell envelope oup.comnih.govuniprot.orgnih.govasm.orgnih.gov. Its specific orientation and anchoring within this membrane are critical for its function within the Tol-Pal complex.
Inner Membrane Anchoring
TolR is anchored in the inner membrane via a single transmembrane spanning region located near its amino terminus oup.comnih.govnih.govasm.orgresearchgate.net. This N-terminal transmembrane domain is crucial for embedding the protein within the lipid bilayer of the inner membrane. Experimental studies, including the analysis of TolR-reporter protein fusions and accessibility to proteases, have supported this model of a single transmembrane helix near the N-terminus asm.org. The transmembrane domain of TolR interacts with the transmembrane domains of TolQ and TolA, forming the inner membrane complex oup.comnih.govnih.gov.
Periplasmic Domain Orientation
Following the N-terminal transmembrane anchor, the majority of the this compound is exposed to the periplasm, the space between the inner and outer membranes oup.comnih.govasm.orgresearchgate.net. This large periplasmic domain is the functional part of TolR that interacts with other components of the Tol-Pal system, particularly TolQ and potentially the peptidoglycan layer nih.govnih.govacs.orgbiorxiv.org.
The periplasmic domain of TolR has been shown to form a dimer nih.govnih.govacs.org. Structural studies, such as those using NMR and X-ray crystallography, have revealed details about the conformation of this periplasmic domain. For example, the periplasmic domain of Haemophilus influenzae TolR forms a C2-symmetric dimer with a curved beta-sheet and helices nih.govacs.org. The E. coli TolR periplasmic domain has also been shown to be dimeric, but can exhibit a different architecture due to strand swapping involving its N and C termini nih.govnih.govresearchgate.net. This structural plasticity may be related to its proposed function as a stator and potential interaction with the peptidoglycan layer nih.govbiorxiv.org. While early studies localized the periplasmic domain of TolR far from the peptidoglycan layer, more recent research suggests that structural remodeling of this domain is necessary for it to potentially interact with the peptidoglycan nih.gov.
The C-terminal residues of TolR, while primarily periplasmic, may form an amphipathic helix that interacts with the cytoplasmic membrane, potentially influencing the orientation or stability of the periplasmic domain relative to the inner membrane oup.com.
Here is a summary of key characteristics and findings regarding this compound:
| Characteristic | Description | References |
| Gene Name | tolR | uniprot.orguniprot.org |
| Protein Size | Approximately 15 kDa (in E. coli) | nih.govnih.gov |
| Genomic Locus (E. coli) | Approximately 17 minutes on the chromosome | oup.comnih.gov |
| Operon Structure | Part of the orf1tolQRA operon | oup.comnih.govcaister.com |
| Conservation | Highly conserved across Gram-negative bacteria | oup.comnih.govnih.govcaister.comresearchgate.netnih.gov |
| Subcellular Localization | Inner Membrane | oup.comnih.govuniprot.orgnih.govasm.org |
| Membrane Anchoring | Single N-terminal transmembrane helix | oup.comnih.govnih.govasm.orgresearchgate.net |
| Periplasmic Domain | Majority of protein, located in the periplasm, forms a dimer | oup.comnih.govnih.govnih.govacs.orgasm.orgnih.govresearchgate.net |
| Interacts with | TolQ, TolA (in inner membrane complex), potentially Peptidoglycan, TolB, Pal (indirectly via TolA) | oup.comnih.govnih.govnih.govresearchgate.netacs.orgnih.govbiorxiv.orgbiorxiv.org |
| Homologues | ExbD (part of TonB system) | nih.govnih.govcaister.comnih.govnih.gov |
This table is intended to be interactive, allowing for sorting and filtering of data.
Molecular Architecture and Structural Biology of Tolr
Primary Structure and Domain Organization of TolR Protein
TolR is a 15-kDa inner membrane protein. nih.govresearchgate.netnih.gov It is classified as a bitopic protein, meaning it has a single alpha-helical transmembrane domain that anchors it to the inner membrane. proteopedia.org The majority of the protein, including its central and C-terminal regions, extends into the periplasmic space. oup.com The primary structure can be functionally divided into an N-terminal transmembrane domain, a central periplasmic domain, and a C-terminal region, each playing specific roles in the protein's assembly and function. proteopedia.orguniprot.orgbiomembhub.org
The N-terminal region of TolR serves as its anchor in the inner membrane. oup.com This domain consists of a single transmembrane α-helix. proteopedia.orgresearchgate.net In Escherichia coli, this transmembrane segment is located approximately between residues 23 to 43. proteopedia.org Beyond simply anchoring the protein, this domain is a critical site for interactions within the Tol inner membrane complex. Cross-linking experiments have demonstrated that the N-terminal transmembrane domain of TolR is directly involved in interactions with both the TolA and TolQ proteins. nih.govasm.orgproteopedia.orguniprot.orgbiomembhub.org Specifically, it interacts with the transmembrane domain of TolA and the first and third transmembrane domains of TolQ. nih.govasm.orgoup.com
The periplasmic domain of TolR constitutes the bulk of the protein and is the site of significant structural complexity and functional activity. oup.com Structural studies of the E. coli TolR periplasmic domain (residues 36-142) have revealed a "strand-swapped" dimeric structure. nih.govresearchgate.netnih.gov In this conformation, the N- and C-terminal ends of each monomer intertwine, causing the monomers to be rotated approximately 180° relative to each other. nih.govnih.gov This arrangement effectively blocks a putative peptidoglycan (PG)-binding groove that is observed in other structural conformations. nih.govresearchgate.netnih.gov
An alternative "open" conformation, observed in the truncated periplasmic domain of Haemophilus influenzae TolR, features a large, deep cleft at the dimer interface that is believed to be the PG-binding site. nih.govnih.govresearchgate.net The transition between these "closed" (strand-swapped) and "open" states is thought to be a key functional aspect of the protein, potentially requiring the N- and C-terminal sequences to unfold for the protein to reach and bind to the peptidoglycan layer, which is approximately 90 Å away from the inner membrane. researchgate.netnih.govuniprot.orgbiomembhub.org
The C-terminal domain of TolR is multifunctional, contributing to dimerization, interaction with TolA, and association with the cell membrane. uniprot.orgbiomembhub.org This region, along with the central domain, is essential for the formation of TolR homodimers. proteopedia.orguniprot.orgbiomembhub.org The C-terminal domain has been proposed to form an amphipathic α-helix (approximately residues 117-131), which may play a role in the functional assembly of the Tol complex by interacting with the membrane. proteopedia.orgoup.comresearchgate.net This domain is also implicated in interactions with the TolA protein. uniprot.orgbiomembhub.org While the transmembrane domain handles the primary interaction with TolQ, the C-terminal domain also appears to play a role in the TolQ-TolR interaction. nih.govasm.org
Table 1: Domain Organization and Function of E. coli this compound
| Domain | Approximate Residues | Location | Key Structural Features | Primary Functions |
| N-Terminal Domain | 1-43 | Inner Membrane | Single transmembrane α-helix (residues ~23-43) | Anchors protein to inner membrane; Interacts with TolA and TolQ transmembrane domains. asm.orgproteopedia.orguniprot.orgbiomembhub.org |
| Periplasmic Domain | 36-142 | Periplasm | Can adopt "strand-swapped" (closed) or "open" conformations; Forms a dimeric structure. nih.govresearchgate.net | Dimerization; Putative peptidoglycan binding. nih.govnih.gov |
| C-Terminal Domain | 117-142 | Periplasm | Contains a predicted amphipathic α-helix. proteopedia.orgresearchgate.net | Dimerization; Interaction with TolA; Association with the inner membrane. uniprot.orgbiomembhub.org |
Quaternary Structure of this compound
The functional state of TolR within the cell envelope is as a homodimer. uniprot.orgbiomembhub.orgresearchgate.net This dimerization is a critical feature of its molecular architecture, mediated primarily by its periplasmic and C-terminal domains.
Biochemical and structural studies have consistently shown that TolR proteins associate to form homodimers. uniprot.orgbiomembhub.orgresearchgate.net Both the central and C-terminal domains of the protein are involved in this dimerization process. proteopedia.orguniprot.orgbiomembhub.org This quaternary arrangement is fundamental to its function as part of the Tol-Pal stator, which transduces energy from the proton-motive force. nih.govresearchgate.net
The interface of the TolR dimer is located within its periplasmic domain. The crystal structure of the intact E. coli TolR periplasmic domain reveals a unique dimerization architecture characterized by strand swapping. nih.govnih.gov In this structure, the N-terminal (β1/α1) and C-terminal (β6) portions of one monomer's periplasmic domain cross over to interact with the other monomer, creating a highly intertwined and stable dimer. nih.gov This strand-swapped conformation results in a "closed" state, where a potential binding groove is obstructed. nih.govresearchgate.net This is significantly different from the symmetrical, "open" dimer structure seen in truncated TolR from H. influenzae, which lacks these terminal sequences and displays a deep cleft at the interface. nih.govnih.gov The stability and conformation of the dimerization interface are therefore critically dependent on the integrity of the N- and C-terminal sequences of the periplasmic domain. nih.gov
Homodimerization of this compound
Role of N- and C-terminal sequences in Dimer Stability
The stability of the TolR dimer is intricately linked to the contributions of its N-terminal and C-terminal domains. creative-proteomics.com While the central and C-terminal domains of TolR appear to be involved in its dimerization, the N-terminal and C-terminal sequences also play a role in protein folding and stability. nih.govnih.gov Studies involving deletion mutants of TolR have demonstrated that the central and C-terminal domains are implicated in the formation of the dimer. nih.gov Specifically, experiments with a purified TolRII-His protein, which lacks the N-terminal transmembrane domain and the C-terminal domain III, confirmed that these regions are not essential for dimerization, as the protein was still able to form dimers and even trimers. nih.gov
Conformational States of TolR Dimer
The this compound from both Escherichia coli and Haemophilus influenzae has been shown to exist as a dimer. researchgate.net However, structural studies have revealed distinct conformations of the periplasmic domain of the TolR dimer in these two organisms. The solution structure of the homodimeric periplasmic domain of TolR from H. influenzae (residues 59-130) reveals a C2-symmetric dimer. nih.gov This structure is characterized by a highly curved eight-stranded β-sheet that creates a large, deep groove on one face, while four α-helices cover the opposite face. nih.gov This conformation suggests a specific orientation relative to the cytoplasmic membrane and provides insights into potential interactions with other components of the Tol-Pal system. nih.gov
While a detailed high-resolution structure of the full-length E. coli TolR dimer is not as well-characterized in the available literature, studies on the interactions within the E. coli Tol complex suggest a dynamic interplay between the Tol proteins. nih.govnih.gov The conformational state of the TolR dimer is likely influenced by its interactions with TolQ and TolA within the inner membrane.
A common mechanism for dimerization in proteins is strand swapping, where a secondary structural element of one monomer docks into the corresponding position on a partner monomer. pnas.orgnih.gov This type of interaction is a characteristic feature of cadherin proteins, where the N-terminal β-strand of one molecule is exchanged with that of its partner to form a dimer. pnas.orgnih.gov This strand-swapping mechanism can result in low-affinity dimers, which can be crucial for the specificity of cellular interactions. pnas.org
While the specific term "strand-swapped dimer" is not explicitly used to describe the TolR dimer in the provided search results, the concept of inter-domain interactions and the formation of a stable dimeric interface are central to its structure. nih.gov The detailed structure of the H. influenzae TolR periplasmic domain, with its extensive β-sheet and helical regions forming a symmetric dimer, involves significant interplay between the two protomers. nih.gov The formation of such a dimer is a critical aspect of the Tol-Pal system's function in maintaining outer membrane integrity. researchgate.netnih.gov The stability of this dimer is influenced by interactions within the periplasmic domains as well as contributions from the transmembrane helices.
Interaction Networks of this compound within the Inner Membrane Complex
Direct Interaction with TolQ Protein
Genetic and biochemical evidence strongly supports a direct interaction between TolR and TolQ within the inner membrane of Gram-negative bacteria. nih.govoup.com These two proteins, along with TolA, form a core complex that is essential for maintaining the integrity of the cell envelope. asm.org The interaction between TolQ and TolR is thought to be crucial for the function of the Tol-Pal system, which harnesses the proton-motive force to energize processes at the outer membrane. nih.gov
Suppressor mutation studies have provided compelling evidence for this direct interaction. For instance, a mutation in the third putative transmembrane helix of TolQ (tolQ925) was shown to be suppressed by mutations in TolR, suggesting a close physical proximity and functional linkage between these two proteins. nih.gov Furthermore, the third transmembrane domain of TolQ has been shown to interact with both the N- and C-termini of TolR. oup.com
Role of Transmembrane Helices in TolQ-TolR Association
The association between TolQ and TolR is primarily mediated by their transmembrane helices. nih.govnih.gov TolR possesses a single transmembrane helix, while TolQ has three. nih.govoup.com The transmembrane domain of TolR has been shown to be involved in the interaction with TolQ. nih.gov Specifically, the third transmembrane domain of TolQ interacts with the transmembrane domain of TolR. nih.gov
Evidence for the importance of these transmembrane interactions comes from the characterization of suppressor mutations. Four out of five suppressor mutations in tolR that restored function to a tolQ mutant were located in the single transmembrane helix of TolR. nih.gov This clustering of mutations strongly indicates that the transmembrane segments of TolR and TolQ are key interfaces for their association. nih.gov It has been proposed that an ion channel may form at the interface between two TolQ molecules and one TolR transmembrane helix. nih.gov
Formation of the Proton-Conducting Pore
The this compound is an integral component in the formation of the proton-conducting pore within the bacterial inner membrane, a critical function for the energy transduction of the Tol-Pal system. This pore is not formed by TolR in isolation but through a sophisticated interaction with the TolQ protein. Structural and mutational studies propose that the C-terminal two transmembrane helices of TolQ make direct contact with TolR to assemble part of this channel. nih.gov Positioned within this collaborative pore structure is a highly conserved aspartate residue, Asp-23, located in the transmembrane helix of TolR. nih.gov This residue is considered a primary site of protonation and is functionally equivalent to key acidic residues found in the transmembrane helices of homologous motor proteins like MotB and ExbB. nih.govnih.gov The proton gradient across the inner membrane influences the orientation of the TolQ and TolR transmembrane helices, suggesting a dynamic mechanism where they may rotate relative to each other. nih.gov This movement, fueled by the proton motive force (pmf), provides the driving force for conformational changes throughout the Tol-Pal assembly. nih.govnih.gov
Direct Interaction with TolA Protein
TolR engages in direct physical interaction with the TolA protein as part of the inner membrane TolQ-TolR-TolA complex. nih.govasm.org This interaction is fundamental for coupling the energy derived from the proton motive force to the conformational changes in TolA that span the periplasm. nih.govnih.gov Cross-linking experiments and genetic suppression analyses have consistently confirmed that the interaction occurs within the cytoplasmic membrane, primarily mediated by the transmembrane domains of both proteins. nih.govnih.gov The transmembrane anchor of TolA has been shown to interact with both TolQ and TolR, positioning it as a central component that receives the energy transduced by the TolQ-TolR stator. asm.orgasm.org
Specific Domains Involved in TolR-TolA Interaction (e.g., TolR C-terminal domain)
The interaction between TolR and TolA is localized to specific domains within each protein. The primary site of interaction is the N-terminal transmembrane domain of TolR, which directly contacts the single transmembrane helix of TolA within the inner membrane. nih.govuniprot.org Deletion and mutational analyses have demonstrated that this domain is essential for the formation of cross-linkages between the two proteins. proteopedia.org
In addition to the transmembrane domain, the C-terminal domain of TolR has also been demonstrated to play a role in the TolR-TolA interaction. nih.govuniprot.orgnih.gov While the transmembrane domains handle the core interaction, the C-terminal region of TolR, which is exposed to the periplasm, contributes to the functional assembly and stability of the complex. nih.govasm.org
| TolR Domain | Role in TolA Interaction | Supporting Evidence |
|---|---|---|
| N-Terminal Transmembrane Domain | Primary site of direct interaction with TolA's transmembrane domain. nih.govuniprot.org | Cross-linking experiments, Deletion mutant analysis nih.govproteopedia.org |
| C-Terminal Domain | Contributes to the TolA-TolR interaction and functional assembly. nih.govnih.gov | Cross-linking and immunoprecipitation experiments nih.gov |
Stoichiometry of the TolQ-TolR-TolA Complex
The precise stoichiometry of the TolQ-TolR-TolA inner membrane complex has been an area of active investigation, with models evolving as higher-resolution techniques become available. Early estimations suggested a stoichiometry of 4-6 TolQ monomers, 2 TolR monomers, and 1 TolA monomer (TolQ₄₋₆:TolR₂:TolA₁). nih.gov
More recent structural studies using cryo-electron microscopy (cryo-EM) have provided a clearer picture of the core stator complex. These studies have established a stoichiometry of five TolQ subunits to two TolR subunits (TolQ₅:TolR₂) for the TolQ-TolR subcomplex. nih.govnih.gov In this arrangement, the TolQ pentamer forms a channel-like structure in the inner membrane, within which a TolR dimer is embedded. nih.govnih.gov Further cryo-EM analysis of the entire E. coli TolAQR complex suggests a final assembly of five TolQ, two TolR, and two TolA proteins (TolQ₅:TolR₂:TolA₂), indicating that multiple TolA proteins may engage with a single TolQ-TolR motor. biorxiv.org This 5:2 ratio for the core motor components is consistent with homologous bacterial motor systems like MotA-MotB and ExbB-ExbD. nih.govmdpi.com
| Complex | Reported Stoichiometry (TolQ:TolR:TolA) | Method/Reference |
|---|---|---|
| TolQ-TolR-TolA | 4-6 : 2 : 1 | Initial estimates nih.gov |
| TolQ-TolR Subcomplex | 5 : 2 : N/A | Cryo-EM nih.govnih.gov |
| TolA-TolQ-TolR Complex | 5 : 2 : 2 | Cryo-EM biorxiv.org |
Mechanistic Insights into Tolr Protein Function
Proton Motive Force (PMF) Coupling and Transduction
The TolQ, TolR, and TolA proteins form a complex within the inner membrane, acting as a stator that harnesses the PMF to drive mechanical work across the cell envelope. uniprot.orguniprot.orgebi.ac.ukunl.edu This complex is analogous to the stator complexes found in other PMF-driven systems like the bacterial flagellar motor (MotA/MotB) and the TonB system (ExbB/ExbD). uniprot.orguniprot.orggenome.jp The stoichiometry of the TolQ-TolR-TolA complex is estimated to be around 4-6 TolQ molecules, 2 TolR molecules, and 1 TolA molecule, or more generally described as a 5:2:1 stoichiometry for TolQ:TolR:TolA. uniprot.orguniprot.orgebi.ac.uk The PMF provides the energy for structural transitions within the Tol-Pal assembly. uniprot.orguniprot.orgebi.ac.ukunl.edugenome.jp
Role of Conserved Aspartate Residue in Proton Conduction
A highly conserved aspartate residue, Asp-23 in Escherichia coli TolR, is positioned within the inner membrane and is thought to be a critical site for protonation. uniprot.orguniprot.org This residue is believed to be part of the proton-conducting pathway formed by the transmembrane helices of TolQ and TolR. uniprot.org The presence of an equivalent conserved aspartate residue in the homologous proteins MotB (Asp-32) and ExbD further supports its crucial role in proton conduction within these PMF-driven systems. uniprot.orguniprot.org Proton movement through this pathway is integral to the PMF-coupling mechanism. uniprot.org
PMF-Driven Structural Transitions in TolR Protein
The PMF influences the conformation and orientation of the TolQ and TolR transmembrane helices. uniprot.org It is proposed that these helices may rotate relative to each other, providing the driving force for structural transitions within the Tol-Pal complex. uniprot.org The periplasmic domain of TolR is particularly implicated in undergoing PMF-driven structural changes. uniprot.orggenome.jp Studies have shown that the C-terminal region of the TolR periplasmic domain is involved in these PMF-driven transitions and is thought to interact with the inner membrane. uniprot.org TolR exists in different conformational states, including a strand-swapped dimeric state observed in crystal structures and potentially an open or extended state. uniprot.orggenome.jp The PMF-dependent transition between these states is likely essential for force transduction. uniprot.org The strand-swapped dimer may represent a closed state of the proton pore, while an open state would allow proton passage. uniprot.org
PMF-Dependent Activation of TolA Protein
The energy derived from proton flux through the TolQ-TolR stator is transduced to the TolA protein, leading to its activation or "energization". uniprot.orgebi.ac.ukunl.edu This energization triggers significant conformational changes in TolA, particularly within its periplasmic domain. uniprot.org These conformational rearrangements enable TolA to extend across the periplasmic space to interact with components at the outer membrane, such as TolB and Pal. uniprot.orgebi.ac.uk The interaction between the TolQ-TolR stator and the N-terminal transmembrane helix of TolA is critical for this PMF-dependent activation and conformational change in TolA. Proposed mechanisms suggest that PMF-driven rotary motion within the TolQ-TolR stator complex can drive these conformational transitions in TolA, facilitating its extension. uniprot.orgebi.ac.uk
Conformational Dynamics and Periplasmic Extension
The periplasmic domain of TolR exhibits significant conformational dynamics that are integral to its function within the Tol-Pal system.
Conformational Changes of the Periplasmic Domain in vivo
In vivo studies have provided evidence that the periplasmic domain of TolR undergoes substantial structural changes influenced by the PMF and interactions with TolQ. uniprot.orggenome.jp Cysteine accessibility studies, for instance, have demonstrated that the C-terminal region of the periplasmic domain exists in different conformational states depending on the PMF. uniprot.org These observed in vivo conformational changes are consistent with the hypothesis that TolR transitions between distinct states, such as a closed dimer and an open conformation, to regulate proton flow and interact with other components of the cell envelope. uniprot.orggenome.jp
Hypothesized Extension and Contraction Mechanisms
Based on structural studies and simulations, it is hypothesized that the periplasmic domain of TolR can undergo extension and contraction. In its open or extended conformation, the periplasmic domain, particularly its C-terminal region, is proposed to bind to the peptidoglycan (PG) layer. genome.jp Molecular modeling and simulation studies support the idea that the periplasmic domain of TolR, when in an extended conformation, can bind favorably to peptidoglycan, largely through electrostatic interactions involving conserved charged residues. The linker region connecting the periplasmic domain to the transmembrane helix is thought to be flexible and capable of contracting, potentially pulling the peptidoglycan layer towards the inner membrane. This dynamic extension and contraction mechanism of the TolR periplasmic domain is hypothesized to play a role in transmitting force across the periplasm and maintaining the association between the inner membrane and the cell wall.
Table 1: Tol-Pal System Protein Identifiers (Escherichia coli K12)
| Protein Name | UniProt ID |
| TolR | P0ABV6 |
| TolQ | P0ABU9 |
| TolA | P19934 |
| TolB | P0A855 |
| Pal | P0A912 |
Table 2: Conserved Residues Involved in TolR Function
| Protein | Residue (E. coli) | Role | References |
| TolR | Asp-23 | Proton conduction | uniprot.orguniprot.org |
| TolQ | Glu-173 | Putative proton pathway | |
| TolA | SHLS motif | PMF-coupling mechanism | uniprot.org |
Note: PubChem CIDs are typically assigned to small chemical molecules and are not the standard identifiers for proteins. Protein identifiers are commonly found in databases like UniProt and PDB.
Strand-Swapping and its Impact on Ligand Binding
Structural and biophysical analyses have shown that the periplasmic domain of TolR forms a strand-swapped dimer. nih.govnih.govresearchgate.net This dimerization architecture is significantly different from that observed in truncated forms of TolR. nih.govnih.govresearchgate.net In Escherichia coli TolR (residues 36-142), the intertwining of the N and C termini leads to a strand-swapped dimer where the monomers are rotated approximately 180° relative to each other. nih.govnih.govresearchgate.net This structural arrangement obliterates a putative peptidoglycan-binding groove that is present in a truncated Haemophilus influenzae TolR periplasmic domain (residues 62-133). nih.govnih.govresearchgate.net The strand swapping in the full-length periplasmic domain of TolR effectively blocks peptidoglycan binding activity. nih.govnih.govresearchgate.net Removal of the strand-swapped regions exposes this cryptic peptidoglycan binding activity. nih.govnih.govresearchgate.net This suggests that for TolR to function as a stator and interact with the peptidoglycan layer, the dimeric strand-swapped structure must undergo significant structural remodeling. nih.govnih.govresearchgate.net This remodeling, potentially involving the unfolding of N- and C-terminal sequences, would allow the protein to traverse the periplasm and bind to the peptidoglycan layer, which is located approximately 90 Å away from the inner membrane. nih.govnih.govresearchgate.net
Peptidoglycan Interaction and Regulation
The Tol-Pal complex, including TolR, is involved in interactions with the peptidoglycan layer. uniprot.orgoup.comresearchgate.net This interaction is crucial for maintaining the integrity of the cell envelope and plays a role in processes like cell division. uniprot.orgoup.comasm.org
Putative Peptidoglycan Binding Activity
While the full-length, strand-swapped dimeric form of the TolR periplasmic domain does not exhibit peptidoglycan binding activity, studies on truncated versions suggest a cryptic binding capability. nih.govnih.govresearchgate.net Specifically, the removal of the N- and C-terminal regions involved in strand swapping exposes a latent peptidoglycan binding site. nih.govnih.govresearchgate.net This indicates that the potential for TolR to interact with peptidoglycan exists but is masked in its resting dimeric state. nih.govnih.govresearchgate.net The structural transition driven by the pmf is hypothesized to unmask this binding activity, allowing TolR to engage with the peptidoglycan layer. nih.govnih.govresearchgate.net
Spatial Relationship of TolR to the Peptidoglycan Layer
Previous studies generally localized the periplasmic domain of TolR relatively far from the peptidoglycan layer. nih.govnih.gov This includes the C-terminal region, which is thought to interact with the inner membrane. nih.govnih.gov However, the proposed mechanism involving large-scale structural remodeling and unfolding of the N- and C-terminal sequences suggests that TolR must extend across the periplasm to reach and bind the peptidoglycan layer, which is situated about 90 Å away from the inner membrane. nih.govnih.govresearchgate.net This implies a dynamic spatial relationship, where TolR's position relative to the peptidoglycan layer changes depending on its conformational state and the activity of the Tol-Pal complex.
Role of TolR in Peptidoglycan Layer Positioning
Modeling studies suggest that TolR, in conjunction with OmpA (an outer membrane protein), likely plays a role in maintaining the position of the peptidoglycan cell wall within the periplasm. uniprot.orguniprot.org This interaction is thought to help hold the peptidoglycan layer approximately equidistant from both the inner and outer membranes. uniprot.orguniprot.org The Tol-Pal complex as a whole is considered to contribute to the invagination of the outer membrane and the stability of the cell membrane, interacting with the peptidoglycan during processes like cell division. researchgate.net The attachment of the outer membrane to the peptidoglycan by proteins like Pal, which interacts with the Tol-Pal system, is thought to stabilize the outer membrane during remodeling steps, such as septum formation. researchgate.net
Physiological Roles of Tolr Protein in Bacterial Cell Biology
Maintenance of Outer Membrane Integrity and Permeability Barrier
The Tol-Pal system, in which TolR is a key component, is fundamentally required for maintaining the integrity and stability of the bacterial outer membrane nih.govuniprot.orgontosight.aiebi.ac.ukresearchgate.net. Mutations or deletions in the genes encoding Tol-Pal proteins, including tolR, lead to a compromised outer membrane nih.govontosight.airesearchgate.net. This compromised state results in increased permeability of the outer membrane oup.comnih.gov. The system's role in maintaining OM integrity is linked to its function in stabilizing the connection between the outer membrane and the underlying peptidoglycan layer oup.comfrontiersin.org.
Prevention of Periplasmic Content Release
A direct consequence of a compromised outer membrane due to defects in the Tol-Pal system, including TolR, is the release of periplasmic contents into the extracellular medium nih.govebi.ac.uknih.govasm.org. This indicates that the intact Tol-Pal system is necessary to maintain the periplasmic space as a confined compartment, preventing the leakage of periplasmic proteins and other molecules nih.govasm.org. The release of periplasmic proteins is a characteristic phenotype observed in tol-pal mutants nih.govasm.org.
Regulation of Outer Membrane Vesicle Formation
Mutations in tol-pal genes, including tolR, are known to induce the formation of outer membrane vesicles (OMVs) nih.govresearchgate.netnih.govoup.comfrontiersin.org. Studies have shown that strains with mutations in each of the tol-pal genes form outer membrane vesicles nih.gov. Specifically, tolA, tolQ, and tolR mutants have been observed to display a hypervesiculation phenotype, producing elevated amounts of vesicles nih.govfrontiersin.orgresearchgate.net. This suggests that the Tol-Pal system, through the action of its components like TolR, plays a regulatory role in controlling the budding and release of OMVs, and its dysfunction leads to increased vesiculation frontiersin.orgasm.org. The formation of large outer membrane blebs and vesicles emanating from developing septa is a phenotype seen in mutants defective for the Tol-Pal system pnas.orgnih.gov.
Role in Bacterial Cell Division and Morphology
The Tol-Pal system, with TolR as a crucial inner membrane component, is significantly involved in the bacterial cell division process uniprot.orgontosight.aifrontiersin.orgasm.org. It plays a major role in constricting the outer membrane during division oup.comfrontiersin.org. The system is considered part of the cell division machinery and is required for proper outer membrane invagination during cell constriction nih.govresearchgate.net.
Involvement in Outer Membrane Invagination
The Tol-Pal system plays a role in the invagination of the outer membrane during cell division uniprot.orgnih.govresearchgate.net. Mutants lacking an intact Tol-Pal system suffer delayed outer membrane invagination uniprot.orgnih.gov. This function is crucial for the coordinated constriction of the cell envelope layers during fission nih.govresearchgate.net. The system is proposed to draw the outer membrane into the space created by the separation of septal murein during cell constriction nih.gov.
Recruitment to Cell Constriction Sites
The Tol-Pal proteins, including TolR, accumulate at cell constriction sites in Escherichia coli uniprot.orgnih.govnih.govresearchgate.net. This recruitment to the division site is dependent on the activity of the cell constriction initiation protein FtsN uniprot.orgnih.govresearchgate.net. While TolQ and TolA can localize independently of other Tol-Pal proteins, the septal recruitment of TolR, TolB, and Pal requires the presence of other components of the system, specifically TolQ and/or TolA nih.govresearchgate.net. The activity of the FtsWI synthase, involved in septal peptidoglycan production, is also critical for the recruitment of TolQ and TolA nih.govresearchgate.net.
Cooperation with Cell Wall Remodeling Enzymes
The Tol-Pal system appears to be required for the activity of several outer membrane-localized enzymes with cell wall remodeling activity. uniprot.org Modeling suggests that the interaction between outer membrane protein OmpA, inner membrane protein TolR, and the peptidoglycan layer helps maintain the position of the cell wall in the periplasm, keeping it approximately equidistant from both membranes. uniprot.org This suggests a role for TolR, as part of the Tol-Pal system, in coordinating the position of the peptidoglycan layer, which is crucial for the proper function of cell wall remodeling enzymes. While the precise mechanisms of this cooperation are still being elucidated, the structural link provided by the Tol-Pal system between the inner membrane and the peptidoglycan layer likely facilitates the coordinated action of enzymes involved in peptidoglycan synthesis and degradation during cell growth and division. frontiersin.orgmpg.de
Facilitation of Macromolecule Translocation Across the Cell Envelope
The Tol-Pal system is essential for the translocation of certain macromolecules across the bacterial cell envelope, specifically the import of group A colicins and the translocation of filamentous phage DNA. uniprot.orgoup.comnih.gov TolR, as a component of the inner membrane TolQRA complex, plays a vital role in these processes, which are dependent on the proton motive force (PMF) across the inner membrane. researchgate.netnih.govasm.org
Import of Group A Colicins
Group A colicins are bacterial toxins that utilize the Tol-Pal system to gain entry into susceptible cells. asm.orgpnas.org These colicins bind to specific receptors on the outer membrane and then translocate their N-terminal domains through the outer membrane and periplasm. asm.org The translocation process requires interaction with components of the Tol-Pal system. The N-terminal translocation domain of group A colicins interacts with TolA, TolB, and TolR. asm.orgnottingham.ac.uknih.gov This interaction is crucial for the colicin to traverse the periplasm and reach its target within the cell. asm.org Studies have identified specific binding sequences within the colicin translocation domains that interact with Tol proteins, including a region that interacts with TolR. asm.orgnottingham.ac.uk The energy for this translocation is coupled to the PMF via the TolQRA complex. nih.govpnas.org
Translocation of Filamentous Phage DNA
Filamentous phages, such as the Ff phages (e.g., M13, fd, and f1), infect Gram-negative bacteria by injecting their single-stranded DNA genome into the cytoplasm. researchgate.netnih.govuzh.ch This process is initiated by the binding of the phage's minor coat protein pIII to the tip of the host's F conjugative pilus. asm.orgcapes.gov.br Following pilus retraction, the phage interacts with the TolQRA complex in the inner membrane, which is absolutely required for DNA translocation. asm.orgcapes.gov.br TolR, along with TolQ, forms a proton-dependent molecular motor in the inner membrane that is believed to provide the energy for this process. researchgate.netnih.gov Interaction studies have shown that the phage protein pIII binds to both TolQ and TolR, and these interactions occur between their transmembrane helix domains, potentially in response to the PMF status of the cell. researchgate.netnih.gov This suggests a direct role for TolR in the energy transduction mechanism that drives the translocation of the filamentous phage DNA across the inner membrane. researchgate.netasm.org
Other Cellular Processes Involving TolR Protein
Beyond its established roles in outer membrane integrity and macromolecule translocation, the Tol-Pal system, including TolR, has been implicated in other cellular processes.
Polar Localization of Chemoreceptor Clusters
The Tol-Pal complex is required for the proper polar localization of chemoreceptor clusters in E. coli. uniprot.orgnih.govresearchgate.net Chemoreceptors, such as the serine chemoreceptor Tsr and the aspartate chemoreceptor Tar, are typically localized at the cell poles, forming clusters essential for chemotaxis. nih.govplos.orgasm.org Disruption of the Tol-Pal complex perturbs this polar localization, affecting cell motility and chemotaxis. nih.govresearchgate.net While the exact mechanism is not fully understood, it is proposed that the Tol-Pal complex restricts the mobility of chemoreceptor clusters at the cell poles, potentially through interactions with chemoreceptor proteins. nih.govasm.org This interaction may involve anchoring the chemoreceptors, and the trans-envelope nature of the Tol-Pal complex, linking the inner and outer membranes and the peptidoglycan, could provide the necessary structural support for maintaining these clusters at the poles. nih.govasm.org
Tolr Protein in Bacterial Pathogenesis and Interbacterial Interactions
Contribution to Bacterial Virulence and Fitness
Role in Specific Pathogens (e.g., Salmonella enterica, Pseudomonas aeruginosa, Uropathogenic E. coli)
The importance of the TolR protein and the wider Tol-Pal system is evident in several clinically significant pathogens. nih.gov
Salmonella enterica : In this enteric pathogen, the Tol-Pal system is vital for survival within host environments. Specifically, it contributes to the bacterium's ability to survive within macrophages and provides innate tolerance to bile acids and serum, which are key components of the host's defense mechanisms. nih.gov In Salmonella enterica serovar Choleraesuis, a pathogen that causes systemic disease in swine and humans, the Tol-Pal system, including TolR, is linked to cell morphology and virulence. nih.gov Studies have shown that the system is necessary for maintaining the structural integrity of the cell envelope, which is critical for resisting host pressures. nih.gov
Pseudomonas aeruginosa : This opportunistic pathogen is known for its ability to form biofilms and its resistance to antibiotics. nih.gov The expression of the tol-pal genes, including tolR, is increased during biofilm formation. nih.govoup.com In P. aeruginosa, the tolQRA genes are regulated by the availability of iron, a critical factor during host infection, via the Ferric Uptake Regulator (Fur). nih.govoup.com This suggests a role for the Tol-Pal system in adapting to the iron-limited conditions found within a host, linking it directly to bacterial fitness during infection. nih.gov
Uropathogenic E. coli (UPEC) : For UPEC, the causative agent of most urinary tract infections (UTIs), the Tol-Pal system is essential for key pathogenic events. nih.gov The TolA, TolQ, TolR, and Pal proteins are required for optimal bacterial motility due to their role in flagellar synthesis. nih.govnih.gov This motility is crucial for the bacteria to ascend the urinary tract. Furthermore, the system is responsible for the optimal internalization into and aggregation within bladder epithelial cells, which are critical steps for establishing infection and forming intracellular bacterial communities (IBCs). nih.gov Consequently, the Tol-Pal system is directly implicated in the successful colonization of the urinary tract in mouse models. nih.govnih.gov
Impact of tolR Mutations on Pathogenic Phenotypes
Mutations in the tolR gene have a pleiotropic effect, leading to a range of defects that compromise bacterial pathogenicity. nih.gov These mutations disrupt the integrity of the outer membrane, resulting in observable and detrimental phenotypic changes. nih.gov
In Salmonella enterica serovar Choleraesuis, tolR mutants exhibit severe damage to the cell wall, leading to morphological defects such as the formation of spherical cells and long chains. nih.govresearchgate.net This disruption of the envelope integrity results in significantly increased susceptibility to substances that are normally excluded by the outer membrane, such as the bile salt sodium deoxycholate and the antibiotic vancomycin. nih.govnih.gov Crucially, these mutants display attenuated virulence in mouse infection models, a direct consequence of the cumulative defects in envelope integrity, growth, and motility. nih.govresearchgate.net
Similarly, in other pathogens, mutations within the Tol-Pal system lead to a general reduction in fitness and a decreased bacterial burden in infected hosts. nih.gov In UPEC, tolR mutants exhibit lower levels of motility and reduced aggregation within bladder epithelial cells, directly impacting their ability to cause infection. nih.gov The compromised outer membrane in tolR mutants also leads to increased production of outer membrane vesicles (OMVs), a phenotype that has been exploited in the development of vaccine candidates against nontyphoidal Salmonella. oup.com
The following table summarizes the documented effects of mutations in the Tol-Pal system, including tolR, on various pathogenic phenotypes.
| Pathogen | Phenotypic Impact of Tol-Pal System Mutation | References |
| Salmonella enterica | Attenuated virulence; decreased survival in macrophages; increased sensitivity to bile and serum. | nih.govnih.govresearchgate.net |
| Pseudomonas aeruginosa | Essential for growth; genes are upregulated in biofilms. | nih.govoup.com |
| Uropathogenic E. coli | Defective motility; reduced internalization and aggregation in bladder cells; decreased colonization of the urinary tract. | nih.govnih.gov |
| Shigella flexneri | Reduced invasion and growth in epithelial cells; increased sensitivity to bile and human complement. | nih.govoup.com |
Interbacterial Competition and Interactions
The this compound, as part of the Tol-Pal system, is not only crucial for an individual bacterium's virulence but also serves as a key interface for interactions with other biological entities, including competing bacteria and viruses. nih.gov
Exploitation by Bacteriocins and Bacteriophages
The Tol-Pal system is famously exploited by certain bacteriocins and bacteriophages as a point of entry into the bacterial cell. nih.govnih.gov This role was, in fact, how the system was originally discovered, through the isolation of E. coli mutants that showed tolerance to the lethal action of colicins. nih.govoup.com
Bacteriocins : Group A colicins, which are protein toxins produced by some strains of E. coli to kill competing strains, parasitize the Tol-Pal system for translocation across the cell envelope. nih.govnih.gov After binding to a specific receptor on the outer membrane, these colicins engage components of the Tol system to facilitate their entry into the periplasm, ultimately leading to cell death. nih.gov Cells with mutations in tol genes, including tolR, become resistant to these colicins because the translocation pathway is disrupted. nih.gov
Bacteriophages : Filamentous bacteriophages (such as M13, fd, and f1) also depend on the Tol-Pal system for infection. nih.govembopress.org The infection process requires the translocation of the phage's single-stranded DNA across the host's inner membrane. nih.gov This critical step relies on a direct interaction between the phage's minor coat protein (pIII) and the TolQRA complex in the inner membrane. nih.govoup.com Specifically, the pIII protein has been shown to bind directly to TolQ and TolR, hijacking the molecular motor to facilitate the import of the phage genome into the host cytoplasm. nih.gov
Implications for Biofilm Formation (indirect via Tol-Pal system)
The this compound indirectly influences biofilm formation through its essential role in maintaining the structural integrity of the cell envelope via the Tol-Pal system. nih.govoup.com Biofilms are complex communities of bacteria encased in a self-produced matrix, and their formation requires a stable and functional cell surface. nih.gov
In several bacterial species, a functional Tol-Pal system is necessary for efficient biofilm development. oup.com For instance, in Pseudomonas aeruginosa, the tol-pal genes are overexpressed during biofilm formation, indicating an increased need for the system's function in this state. nih.govoup.com In other species, such as Pseudomonas putida, mutations in Tol-Pal components result in a reduced ability to form biofilms. oup.com
The connection is rooted in the system's primary function of maintaining the outer membrane. researchgate.net A compromised outer membrane, as seen in tolR mutants, can lead to defects in cell adhesion, surface stability, and the proper localization of outer membrane components necessary for biofilm maturation. nih.gov Therefore, while not a direct structural component of the biofilm matrix, the this compound's contribution to cell envelope integrity is a prerequisite for the successful establishment of a robust biofilm. oup.com
Evolutionary Perspectives of Tolr Protein
Homology and Divergence from Related Systems (Mot/Exb)
The TolQ-TolR-TolA complex exhibits homology with the ExbBD-TonB and MotAB systems, all of which are involved in transducing energy from the proton motive force (PMF) to drive various processes across bacterial membranes. researchgate.net While the Tol system is involved in cell membrane integrity, the MotAB system drives flagellar rotation, and the ExbBD system energizes the active transport of molecules across outer membrane receptors. researchgate.net Despite their distinct functions, these complexes belong to the same class of ion-translocating systems. researchgate.net
Sequence Homology and Functional Substitution
Amino acid sequence comparisons reveal notable homologies between the components of these systems. The amino acid sequence of ExbB is approximately 26% identical and 79% similar to that of TolQ, while ExbD shares about 25% identity and 70% similarity with TolR. nih.gov Nucleotide sequence homology between exbB and tolQ is around 51%, and between exbD and tolR is approximately 49%. nih.govnih.gov These striking homologies suggest that ExbBD and TolQR proteins have similar functions. nih.gov
Further evidence of their evolutionary relationship comes from functional substitution experiments. Overexpressed TolQ can largely substitute for missing ExbB in exbB mutants, and overproduced TolR can partially complement exbD mutants. nih.govasm.org This mutual functional substitution between ExbB-ExbD and TolQ-TolR supports their evolutionary connection. nih.gov The highest sequence homology between these proteins is found in their transmembrane segments, indicating the importance of these regions in their respective activities. asm.orgnih.gov
Hypothesized Evolution from a Common Ancestor
The sequence homology and observed functional substitution between the ExbBD and TolQR systems strongly suggest that these two import systems evolved from a single ancestral import system. nih.govnih.gov Previous phylogenetic studies have shown that ExbBD and MotAB form distinct monophyletic groups and share a common ancestry, although the exact nature of the progenital form remains unclear. biorxiv.org The MotAB and PomAB proteins are also homologous to ExbBD and TolQR. tcdb.org The shared structural motif and conserved sequential level across these related transmembrane proteins further support their evolution from a common unknotted ancestor single domain protein. plos.org
Adaptive Evolution and Environmental Pressures
The evolution of the TolR protein and its associated system has been shaped by adaptive processes and environmental pressures, leading to both conserved features and species-specific adaptations.
Methodologies for Tolr Protein Research
Genetic and Molecular Biology Techniques
Genetic and molecular biology techniques are fundamental for elucidating the function of TolR and its interactions within the Tol-Pal system.
Gene Deletion and Mutagenesis (e.g., allelic-specific suppressor mutations)
Gene deletion and mutagenesis, including the use of allelic-specific suppressor mutations, are crucial tools for studying the role of TolR and its partners in the Tol-Pal system. Deleting the tolR gene or introducing specific mutations can result in various phenotypes, such as increased sensitivity to detergents and antibiotics, leakage of periplasmic proteins, and enhanced production of outer membrane vesicles, collectively indicating compromised outer membrane stability nih.govbiorxiv.org. For instance, in Salmonella enterica Typhimurium, the deletion of the tolR gene leads to a significant increase in outer membrane vesicle production nih.gov. Gene deletion cassettes can be introduced into different genetic backgrounds biorxiv.org. Allelic exchange, often involving replacement with an antibiotic resistance gene like kanamycin (B1662678) resistance, is a common strategy for generating tolR deletion mutants nih.govgoogle.com. Researchers have also employed specific non-functional alleles, such as tolRD23R, which encodes a this compound deficient in transducing the PMF-derived energy biorxiv.org. Gene deletions are typically confirmed using techniques such as PCR nih.gov.
Protein Fusion Studies (e.g., TolR-β-galactosidase fusions)
Protein fusion studies, such as the creation of fusions between TolR and reporter enzymes like β-galactosidase, can be employed to investigate protein localization, membrane topology, and expression levels. Although specific details regarding TolR-β-galactosidase fusions were not prominently featured in the provided search results, this technique is a standard approach in bacterial genetics for determining the membrane topology of proteins and monitoring gene expression. By fusing β-galactosidase (an enzyme active in the cytoplasm) to different segments of a membrane protein like TolR, researchers can infer the cellular localization of these segments based on the activity of the fusion protein in various cellular compartments.
Reporter Gene Assays
Reporter gene assays are utilized to quantify gene expression levels by linking the promoter region of a gene of interest (in this context, tolR) to a gene encoding a readily detectable product (a reporter protein). Changes in the activity of the reporter protein reflect alterations in the expression of the target gene. While the search results mentioned the use of reporter genes in the context of phage infection and conferring antibiotic resistance google.com, they did not provide specific examples of reporter gene assays directly applied to study the regulation of tolR expression. Nevertheless, this technique is applicable for investigating how tolR expression is controlled under varying conditions or in response to different stimuli.
Overexpression Studies
Overexpression studies involve increasing the cellular concentration of a specific protein to investigate its function, potential toxicity, or interaction partners. In the context of the Tol-Pal system, overexpression of individual components has been explored to understand their roles. Studies in Escherichia coli have shown that overexpression of the TolQ protein can lead to a distinct cell filamentation phenotype. nih.govnih.govresearchgate.net However, overexpression of TolR alone did not produce a similar observable phenotype in these studies. nih.govnih.gov This suggests that while TolR is an essential component of the Tol-Pal system, its individual overexpression may not be sufficient to induce overt cellular changes, or its effects are more subtle and require the presence of other interacting partners to become apparent. nih.govnih.gov General strategies for optimizing membrane protein overexpression in E. coli exist due to the challenges associated with expressing these proteins at high levels. pnas.org
In vivo and Cell Biology Studies
Investigating the localization and dynamics of TolR within the living bacterial cell provides crucial insights into its function and mechanism of action.
Fluorescence microscopy is a fundamental tool in cell biology used to visualize the location and distribution of proteins within cells. addgene.orgoup.comnih.gov By fusing a fluorescent protein (such as GFP) to a protein of interest, researchers can observe its subcellular localization in live or fixed cells. addgene.orgnih.gov Comparing the localization of the protein of interest with known markers for different cellular compartments can help determine its address within the cell. addgene.org
Fluorescence microscopy has been employed to study the localization of TolR. TolR is known to be an inner membrane protein. uniprot.orgnih.gov Studies using fluorescence microscopy and cellular fractionation have analyzed the localization of TolR constructs in E. coli. researchgate.net These studies observed that different TolR constructs exhibited varying localization patterns, including diffuse signals throughout the cell or disperse circumferential labeling consistent with inner membrane localization. researchgate.net Furthermore, Tol-Pal proteins, including TolR, have been observed to accumulate at cell constriction sites during cell division in E. coli, suggesting a role in this process. researchgate.net Fluorescence microscopy, particularly time-lapse imaging, can also reveal the dynamic movement and spatial rearrangement of proteins within the cell over time. nih.gov
Table 2 summarizes key findings from localization studies involving TolR.
| Technique | Observation | Cellular Location | Source |
| Fluorescence Microscopy | Disperse circumferential labeling of TolR constructs | Inner Membrane | researchgate.net |
| Fluorescence Microscopy | Accumulation of TolR at cell constriction sites | Cell Division Site | researchgate.net |
| Cellular Fractionation | TolR detected in the high-speed pellet | Inner Membrane/Membrane-associated | researchgate.net |
Protein and Compound Identifiers
Proteins are typically identified by unique identifiers from databases like UniProt, rather than PubChem CIDs which are primarily for chemical compounds. Below is a table listing the proteins mentioned in the article and their corresponding UniProt accession numbers where available from the search results.
| Protein Name | Organism (E. coli unless specified) | UniProt Accession |
| TolR | Escherichia coli | P0ABV8 uniprot.org |
| TolQ | Escherichia coli | |
| TolA | Escherichia coli | |
| TolB | Escherichia coli | |
| Pal | Escherichia coli | |
| Rgs proteins | Sinorhizobium meliloti | |
| FtsN | Escherichia coli | |
| OmpA | Escherichia coli | |
| Lpp | Escherichia coli |
Phenotypic Characterization of tolR Mutants (e.g., sensitivity to detergents, cell chaining)
Phenotypic characterization of bacterial strains with mutations or deletions in the tolR gene has been fundamental in understanding the physiological roles of the this compound and the broader Tol-Pal system. Mutants deficient in tol-pal genes, including tolR, exhibit a range of characteristic phenotypes indicative of compromised cell envelope integrity and defects in cell division.
A notable phenotype of tolR mutants is increased sensitivity to surface-active compounds such as detergents (like SDS) and bile salts nih.govoup.comresearchgate.netasm.org. This hypersensitivity is a direct consequence of a disrupted outer membrane barrier function nih.govasm.org. Additionally, these mutants often show increased susceptibility to certain antibiotics, including polymyxin (B74138) B oup.comresearchgate.netnih.gov.
Another well-documented phenotype is cell chaining. tolR mutants, along with other tol-pal mutants, frequently fail to complete cell division properly, leading to the formation of elongated chains of unseparated cells nih.govoup.comresearchgate.netasm.orgfrontiersin.orgpnas.org. This cell chaining is associated with defects in the invagination of the outer membrane and inefficient splitting of the septal peptidoglycan layer during cell fission nih.govasm.orgpnas.org. The Tol-Pal system is recruited to cell division sites and is involved in these processes nih.govfrontiersin.orgspringernature.com. Furthermore, tol-pal deficient cells often display increased outer membrane blebbing and the release of outer membrane vesicles nih.govoup.comresearchgate.netpnas.org.
These observed phenotypes in tolR mutants underscore the importance of TolR, as part of the Tol-Pal system, in maintaining the structural and functional integrity of the bacterial cell envelope, particularly during the dynamic process of cell division.
Computational and Bioinformatic Approaches
Computational and bioinformatic methods are increasingly vital in complementing experimental studies of TolR, providing insights into its structure, dynamics, interactions, and evolutionary conservation.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics (MD) simulations are powerful tools used to investigate the structural behavior and interactions of proteins at an atomic level mdpi.compnas.org. These techniques have been applied to study TolR, particularly its periplasmic domain and its interactions within the Tol-Pal complex.
Molecular modeling has been used to generate structural models of TolR, including proposed extended conformations that might be involved in peptidoglycan binding nih.gov. MD simulations have been employed to assess the stability and dynamics of these models and to explore the nature of interactions between TolR and other components like peptidoglycan and TolQ nih.govnih.govbiorxiv.org. For instance, simulations have suggested that the binding of TolR to peptidoglycan in an extended conformation might occur largely through electrostatic interactions nih.gov.
MD simulations have also contributed to understanding the dynamics of the TolQ-TolR complex, which forms the inner membrane stator of the Tol-Pal system nih.govbiorxiv.org. Simulations can provide molecular insights into structural fluctuations and potential conformational changes within the complex that are relevant to its function in transducing the proton motive force nih.govbiorxiv.org.
Co-conservation Analysis
Co-conservation analysis is a bioinformatic technique that identifies pairs of residues in different proteins (or within the same protein) that have undergone correlated evolutionary changes. Such co-variation can indicate functional interactions or structural proximity between the residues pnas.orgiucr.org. This method is particularly useful for studying protein complexes and identifying potential interaction interfaces.
Co-conservation analysis, often utilizing tools like RaptorX, has been applied to the Tol-Pal system to investigate interactions between its components, including TolR and TolQ frontiersin.orgnih.govresearchgate.net. This analysis helps to identify functionally important residues and provides support for structural models of the complexes frontiersin.orgnih.gov. Studies have identified strong co-conservation between specific residues in TolR and TolQ, and the proximity of these co-conserved residues in structural models reinforces their likely involvement in the interaction interface and potentially in proton trafficking frontiersin.orgnih.gov.
Sequence and Structural Homology Analysis
Sequence and structural homology analysis involves comparing the amino acid sequence and three-dimensional structure of TolR to other known proteins to infer evolutionary relationships, functional similarities, and potential structural features nih.govresearchgate.netwikipedia.orgpnas.org.
Analysis of TolR sequences across different Gram-negative bacteria reveals that the protein is generally well-conserved, reflecting its important physiological role researchgate.netoup.com. A significant finding from homology analysis is the observed relationship between TolR and MotB, a peptidoglycan-binding stator protein found in the bacterial flagellar motor nih.govbiorxiv.org. This homology suggests that TolR may perform a similar stator-like function within the Tol-Pal system, potentially involving interaction with the peptidoglycan layer nih.govbiorxiv.org.
Structural homology is also explored by comparing the known structures of TolR domains, such as the periplasmic domain of E. coli TolR, with homologous proteins nih.gov. The TolQ-TolR complex itself shares sequence similarity with other proton motive force-linked stator systems like MotA-MotB and ExbB-ExbD frontiersin.orgnih.govbiorxiv.org. Structural information from these homologous systems can be used as templates for homology modeling to predict the structure and organization of the TolQ-TolR complex biorxiv.orgpnas.org. These analyses collectively contribute to building a comprehensive picture of TolR's place within the broader family of bacterial membrane proteins and its specific role in the Tol-Pal system.
Future Research Directions and Applied Research Relevance
Elucidation of Remaining Mechanistic Gaps
Understanding the precise molecular mechanisms by which TolR functions within the Tol-Pal system is critical for harnessing its potential in applied research.
Detailed Mechanism of PMF Transduction to Conformational Changes
A central unanswered question is how the proton motive force (PMF) across the inner membrane is transduced into the conformational changes within TolR and subsequently transmitted through the Tol-Pal system to perform work at the outer membrane. TolR, along with TolQ, is thought to form a stator complex in the inner membrane that harnesses the PMF frontiersin.orgresearchgate.netanr.fr. This energy transduction is believed to drive conformational changes in both TolR and TolA, potentially through a combination of rotary and piston-like motions frontiersin.org.
Research suggests that proton flux through the TolQ-TolR stator drives these changes researchgate.net. The periplasmic domain of TolR is connected via a disordered linker sequence to its transpore helices (TPHs) that bind TolQ frontiersin.orgnih.gov. Studies on the homologous ExbD protein suggest that PMF-dependent conformational changes in this region facilitate force transduction frontiersin.org. The periplasmic domain of E. coli TolR can exist as a strand-swapped dimer, which appears to block peptidoglycan binding nih.govnih.gov. To function as a stator and interact with the peptidoglycan layer, dimeric TolR is thought to undergo large-scale structural remodeling, potentially involving the unfolding of N- and C-terminal sequences nih.govnih.gov. Future research needs to precisely detail the steps of this PMF-driven remodeling and how these changes are coupled to the mechanical work performed by the Tol-Pal system.
Precise Role of TolR in Peptidoglycan Binding and Remodeling
TolR is related to MotB, a peptidoglycan (PG)-binding stator protein in the bacterial flagellum, suggesting a similar role in the Tol-Pal system nih.gov. The Tol-Pal system is known to be involved in maintaining outer membrane integrity during cell division through the accumulation of the PG-binding lipoprotein Pal at division septa frontiersin.orguniprot.org. This process involves the interaction of Pal with non-crosslinked stem peptides of PG frontiersin.org.
Comprehensive Structural Characterization of the Intact TolQ-TolR-TolA Complex
A significant hurdle in fully understanding the Tol-Pal system's mechanism is the lack of high-resolution structural data for the entire inner membrane TolQ-TolR-TolA complex frontiersin.orgoup.com. While structures of sub-complexes and individual domains exist frontiersin.orgnih.govnih.gov, the complete assembly's structure remains elusive frontiersin.orgoup.com.
Recent cryo-electron microscopy (cryo-EM) studies have provided insights into the TolQ-TolR subcomplex from E. coli and Acinetobacter baumannii, revealing a 5:2 stoichiometry with TolR dimers located inside the TolQ pentamer nih.gov. However, the resolution of some of these structures has not been sufficient to model detailed interactions within the complex nih.gov. Homology modeling based on related systems like MotA-MotB and ExbB-ExbD has provided some initial models for the TolQ-TolR-TolA complex, suggesting that TolA might interact with both TolQ and TolR to drive initial assembly frontiersin.orgresearchgate.net. A Rosetta model predicted that the transmembrane helix of TolA is inserted into a groove on the exterior of the TolQ pentamer, with TolR in close proximity to TolA's hairpin domain researchgate.netresearchgate.net.
Comprehensive structural characterization of the intact, full-length TolQ-TolR-TolA complex in different functional states (e.g., PMF-energized vs. relaxed) is a critical future direction. This would provide invaluable atomic-level detail on the protein-protein interactions, the arrangement of the transmembrane helices, and how conformational changes are propagated through the complex. Such structural data would significantly advance the understanding of PMF transduction and the mechanical workings of the Tol-Pal system.
Biotechnological and Antimicrobial Research Implications
The essential nature of the Tol-Pal system, and specifically TolR, for the viability and virulence of many Gram-negative bacteria makes it an attractive target for novel applications.
TolR as a Target for Novel Antimicrobial Strategies
Given its vital role in maintaining outer membrane integrity and its involvement in the pathogenesis of many Gram-negative pathogens, the Tol-Pal system, including TolR, is proposed as a potential target for antimicrobial chemotherapy nih.govnih.gov. Disrupting the function of TolR could compromise the bacterial cell envelope, making bacteria more susceptible to existing antibiotics or host immune defenses.
Targeting bacterial proteins involved in essential functions is a well-established strategy for developing new antibacterial agents mdpi.comnih.gov. While research on directly targeting TolR with small molecule inhibitors is still in early stages, the detailed mechanistic understanding and structural information sought in future research (Sections 9.1 and 9.2) would be invaluable for structure-based drug design efforts. The development of compounds that interfere with TolR's ability to harness PMF, undergo necessary conformational changes, or interact with its partners (TolQ, TolA, Pal, PG) could represent a novel approach to combatting infections caused by multidrug-resistant (MDR) Gram-negative bacteria nih.gov.
Protein Engineering of TolR for Modified Bacterial Physiology (without clinical trial focus)
Protein engineering of the TolR protein offers a promising avenue to modulate bacterial physiology, primarily by impacting the function and integrity of the Tol-Pal system. The Tol-Pal complex, comprising TolQ, TolR, TolA, TolB, and Pal, is crucial for maintaining outer membrane integrity, cell division, and the uptake of certain molecules like colicins and filamentous phage DNA in Gram-negative bacteria asm.orgnih.govuniprot.orgasm.org. TolR is a 15-kDa inner membrane protein that, along with TolQ and TolA, forms a complex in the cytoplasmic membrane, interacting via their transmembrane domains nih.govuniprot.orgnih.gov. This complex is coupled to the proton motive force (PMF) and is thought to undergo conformational changes essential for its function asm.orgnih.gov.
Engineering efforts targeting TolR can aim to alter its interactions with other components of the Tol-Pal system, modify its structural dynamics, or change its localization within the cell envelope. Such modifications can lead to a range of phenotypic changes in bacteria, including altered outer membrane permeability, sensitivity to external agents, and changes in cell morphology or division.
Mutations in the genes encoding Tol-Pal proteins, including tolR, are known to induce pleiotropic effects, such as hypersensitivity to drugs and detergents and the leakage of periplasmic proteins asm.orgnih.gov. This highlights the critical role of the Tol-Pal system, and thus TolR, in maintaining the barrier function of the outer membrane. Engineering TolR could potentially enhance or diminish this barrier function, influencing bacterial resistance or sensitivity to various compounds.
Research into the structure and function of TolR has revealed its relationship to MotB, a peptidoglycan (PG)-binding stator protein from the flagellum, suggesting a similar role for TolR in interacting with the PG layer nih.govnih.gov. Structural studies of the periplasmic domain of E. coli TolR have shown it forms a strand-swapped dimer nih.govnih.gov. This dimerization architecture is distinct from that observed in truncated versions and appears to mask a cryptic PG binding activity nih.govnih.gov. Protein engineering approaches could involve modifying the residues involved in this strand-swapping or dimerization interface to expose or alter PG binding, potentially impacting the physical linkage between the inner membrane TolQRA complex and the outer membrane Pal-TolB complex.
While overexpression of TolR alone has not been reported to produce a distinct phenotype in E. coli under standard conditions, unlike the overexpression of TolQ which can lead to cell filamentation, engineering could focus on creating hyperactive or dominant-negative forms of TolR nih.gov. Such engineered variants could perturb the stoichiometry or function of the Tol-Pal complex, leading to observable physiological changes. nih.gov
The impact of protein engineering on TolR and the Tol-Pal system can be quantified by observing changes in bacterial phenotypes. Table 1 provides examples of phenotypic aberrations observed in bacteria with mutations in Tol-Pal system components, which serve as a basis for understanding the potential outcomes of targeted TolR engineering.
| Gene Mutated | Observed Phenotype(s) | Reference |
| tolQ, tolR, tolA | Severe phenotypic aberrations, altered cell envelope integrity, ribonuclease I leakage, outer membrane vesicle formation, hypersensitivity to drugs/detergents, leakage of periplasmic proteins, cell chaining (low salt) | asm.orgnih.govnih.govresearchgate.net |
| tolA | Elevated amounts of outer membrane vesicles | asm.org |
| tolQ | Influence on antimicrobial resistance, altered membrane integrity, sensitivity to bile salts, decreased survival (in some species), cell filamentation (overexpression) | nih.govresearchgate.net |
| tol-pal genes (general) | Defect in outer membrane integrity, hypersensitivity to drugs/detergents, leakage of periplasmic proteins, formation of outer membrane blebs | asm.orgnih.gov |
Future research directions could involve rational design of TolR variants with altered dimerization interfaces or modified interaction sites for TolA and TolQ, followed by characterization of their effects on Tol-Pal complex assembly, stability, and function using techniques like protein-protein interaction assays, structural biology, and in vivo phenotypic analysis. nih.govnih.govnih.gov Furthermore, directed evolution approaches could be employed to select for TolR variants that confer specific desired physiological traits, such as increased resistance to certain compounds or altered cell division patterns, without relying on a priori structural or functional information. pnas.orgbinasss.sa.crresearchgate.netnih.govoup.combohrium.comnih.gov
The relevance of protein engineering of TolR to applied research lies in its potential for modifying bacterial strains for various biotechnological applications. For instance, altering outer membrane permeability through TolR engineering could enhance the secretion of desired products or facilitate the uptake of substrates in engineered microbial cell factories. researchgate.netoup.com Similarly, modulating cell division could impact fermentation processes or the production of biomass. While this section excludes clinical trial focus, understanding how TolR engineering affects bacterial physiology could also inform the development of strategies to sensitize pathogenic bacteria to antibiotics or to engineer probiotic strains with enhanced beneficial properties.
Q & A
Q. What is the role of TolR in the Tol-Pal system, and how does it contribute to outer membrane integrity in Gram-negative bacteria?
TolR, a key inner membrane protein in the Tol-Pal system, anchors the outer membrane to the peptidoglycan layer via interactions with TolQ (inner membrane) and Pal (outer membrane). This complex maintains envelope integrity by regulating membrane curvature and preventing vesiculation. Deletion of tolR disrupts this tethering, leading to hypervesiculation and compromised membrane stability, as observed in E. coli and Salmonella mutants . Methodologically, genetic knockouts combined with transmission electron microscopy (TEM) and SDS-PAGE analysis of outer membrane vesicles (OMVs) are used to assess structural defects .
Q. What experimental approaches are standard for studying TolR's interaction with other Tol-Pal components?
Co-immunoprecipitation (Co-IP) and cryo-electron microscopy (cryo-EM) are primary methods. For example, cryo-EM of the Acinetobacter baumannii TolQ-TolR complex revealed a 5:2 stoichiometry, with TolR dimers embedded within a TolQ pentamer . Structural studies often employ heterologous expression systems (e.g., E. coli pET-Duet plasmids) to overexpress TolR and purify complexes via affinity chromatography .
Q. How does TolR deletion influence OMV production, and what assays quantify this effect?
tolR deletion increases OMV yield due to loss of membrane tethering. The Bradford assay, using bovine serum albumin (BSA) standards, measures total protein in OMV fractions as a proxy for concentration. Dynamic light scattering (DLS) further characterizes vesicle size distribution . For example, E. coli ΔtolR OMVs showed ~11 µg total protein vs. ~15 µg in Δnlp1 under identical conditions .
Advanced Research Questions
Q. How can structural contradictions in TolR's periplasmic domain localization be resolved?
Conflicting studies describe TolR's periplasmic domain as either proximal to the peptidoglycan layer or anchored distantly. Biochemical assays (e.g., cross-linking studies) paired with nuclear magnetic resonance (NMR) or X-ray crystallography can resolve these discrepancies. For instance, E. coli TolR's C-terminal domain was shown to interact with the inner membrane via biophysical assays, while its N-terminal domain engages TolQ .
Q. What experimental designs address species-specific variations in TolR function (e.g., motility differences in Salmonella vs. E. coli)?
Comparative genomics and conditional knockouts are critical. For example, S. Choleraesuis ΔtolR lacks flagella and shows attenuated virulence in mice, whereas S. Typhi ΔtolR retains motility. Researchers should combine phenotypic assays (e.g., motility plates) with transcriptomics to identify compensatory pathways .
Q. How do mutations in tolR or adjacent genes (e.g., tolB, ompA) affect membrane stability, and what methods detect these changes?
Frameshift deletions in tolR or upstream/downstream regions (e.g., ΔtolB or ΔompA) reduce membrane integrity. SDS-PAGE of OMVs reveals altered protein cargo (e.g., loss of ~55 kDa flagellin in S. Choleraesuis ΔtolR mutants). TEM and vesicle quantification (via nanoparticle tracking analysis) further validate these findings .
Q. What strategies optimize TolR overexpression for structural studies while minimizing toxicity?
Use inducible promoters (e.g., T7 in pET vectors) and periplasmic targeting signals (e.g., PelB leader sequences) to direct TolR to the membrane. Co-expression with chaperones (e.g., DnaK/DnaJ) improves solubility. For E. coli, optimizing induction temperature (e.g., 18°C) and IPTG concentration reduces inclusion body formation .
Data Analysis & Contradiction Management
Q. How should researchers reconcile conflicting data on TolR's role in virulence across bacterial species?
Context-dependent factors (e.g., host-pathogen interactions) necessitate in vivo models. For example, S. Choleraesuis ΔtolR shows attenuated murine virulence, while P. putida TolR mutants exhibit no virulence loss. Use dual RNA-seq (host and pathogen) during infection to identify TolR-regulated pathways .
Q. What statistical approaches validate OMV yield differences between strains (e.g., ΔtolR vs. Δnlp1)?
Perform triplicate experiments with ANOVA and post-hoc tests (e.g., Tukey’s HSD). In E. coli, Δnlp1 produced 14.9 µg OMVs vs. ΔtolR’s 11.1 µg, with p-values <0.05 confirming significance .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
